molecular formula C15H11BrF3NO3 B8346501 Benzyl(4-bromo-2-(trifluoromethoxy)phenyl)carbamate CAS No. 1393653-67-2

Benzyl(4-bromo-2-(trifluoromethoxy)phenyl)carbamate

Cat. No.: B8346501
CAS No.: 1393653-67-2
M. Wt: 390.15 g/mol
InChI Key: UYRQDGMDOXCOGB-UHFFFAOYSA-N
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Description

Benzyl(4-bromo-2-(trifluoromethoxy)phenyl)carbamate is a useful research compound. Its molecular formula is C15H11BrF3NO3 and its molecular weight is 390.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

1393653-67-2

Molecular Formula

C15H11BrF3NO3

Molecular Weight

390.15 g/mol

IUPAC Name

benzyl N-[4-bromo-2-(trifluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C15H11BrF3NO3/c16-11-6-7-12(13(8-11)23-15(17,18)19)20-14(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21)

InChI Key

UYRQDGMDOXCOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-(trifluoromethoxy)aniline (1.0 g, 3.9 mmol) was dissolved in dry toluene (25 mL), sodium carbonate (0.621 g, 5.86 mmol) and benzyl chloroformate (0.669 mL, 4.69 mmol) was added and the mixture stirred under nitrogen at room temperature for 22 hours. The reaction was then heated to 80° C. and stirred at this temperature for 17 hours and then heated further to reflux and stirred for 22 hours. Water (100 mL) was added to the called mixture, the aqueous phase separated and washed with ethyl acetate (2×100 mL). The combined organic extracts were washed with 0.5 M aq, citric acid (70 mL), water (70 mL), brine (70 mL), dried (MgSO4), filtered and concentrated in vacua to give a pink solid. The crude material was purified by silica gel chromatography (40 g Si cartridge, 0-20% EtOAc in 40-60° C. petroleum benzine) to give the title compound (I46) (1.153 g, 76% yield) as a white solid; 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.7 Hz, 1H), 7.44-7.36 (m, 7H), 6.95 (s, 1H), 5.22 (s, 2H). LCMS Method C: rt 6.67 min; m/z 389.9 [M−H]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.621 g
Type
reactant
Reaction Step Two
Quantity
0.669 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
76%

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